![molecular formula C9H7BFNO2 B1393462 (5-Fluoroquinolin-8-yl)boronic acid CAS No. 1072951-45-1](/img/structure/B1393462.png)
(5-Fluoroquinolin-8-yl)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of “(5-Fluoroquinolin-8-yl)boronic acid” involves the use of organoboron reagents . The compound’s structure incorporates a fluoroquinoline moiety, a core structure found in many clinically used antibiotics belonging to the fluoroquinolone class. By attaching other functional groups to the boronic acid moiety, researchers can explore the development of novel therapeutic agents with improved properties.Molecular Structure Analysis
The molecular formula of “(5-Fluoroquinolin-8-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 g/mol . The InChI key is HWFXMAQYNZHRLY-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as “(5-Fluoroquinolin-8-yl)boronic acid”, can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.Physical And Chemical Properties Analysis
“(5-Fluoroquinolin-8-yl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Scientific Research Applications
Safety And Hazards
“(5-Fluoroquinolin-8-yl)boronic acid” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
The future directions of “(5-Fluoroquinolin-8-yl)boronic acid” could involve exploring the development of novel therapeutic agents with improved properties by attaching other functional groups to the boronic acid moiety. Additionally, the compound could be used in further studies involving Suzuki-Miyaura couplings.
Relevant Papers “(5-Fluoroquinolin-8-yl)boronic acid” has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), Cell Research 33, 273–287 (2023), Cell Research 33, 546–561 (2023), and Molecular Cancer 21.1 (2022): 1-17 .
properties
IUPAC Name |
(5-fluoroquinolin-8-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXMAQYNZHRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)C=CC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674734 | |
Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoroquinolin-8-yl)boronic acid | |
CAS RN |
1072951-45-1 | |
Record name | B-(5-Fluoro-8-quinolinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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